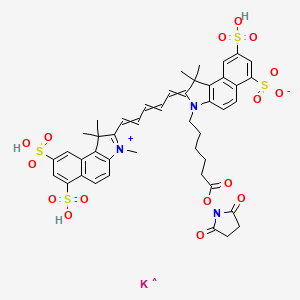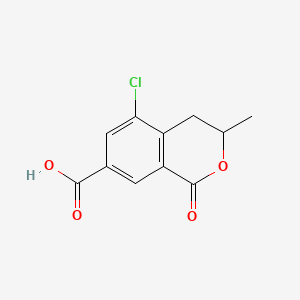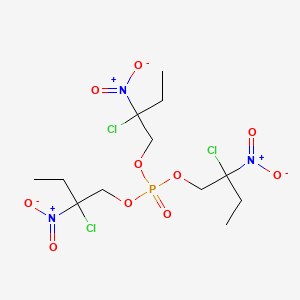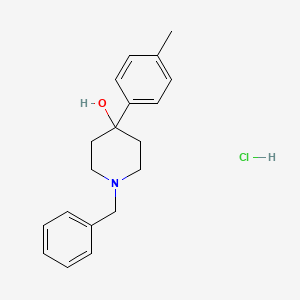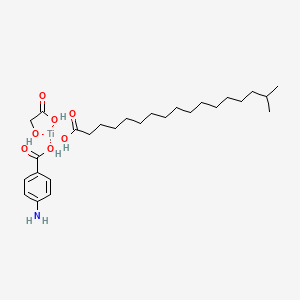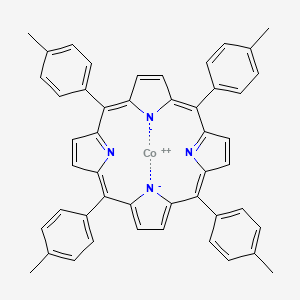
meso-Tetratolylporphyrin-Co(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
meso-Tetratolylporphyrin-Co(II): , also known as 5,10,15,20-Tetrakis(4-methylphenyl)porphyrin cobalt(II), is a metalloporphyrin complex where cobalt is coordinated to a porphyrin ring substituted with four tolyl groups at the meso positions. Porphyrins are a class of macrocyclic compounds that play crucial roles in biological systems, such as heme and chlorophyll. The incorporation of cobalt into the porphyrin ring enhances its chemical and physical properties, making it useful in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of meso-Tetratolylporphyrin-Co(II) typically involves the condensation of pyrrole with 4-methylbenzaldehyde under acidic conditions, followed by metalation with cobalt salts. One common method is the Adler-Longo synthesis, which involves the reaction of pyrrole and 4-methylbenzaldehyde in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, under reflux conditions. The resulting porphyrin is then treated with cobalt(II) acetate in a suitable solvent, such as chloroform or methanol, to form the cobalt complex .
Industrial Production Methods: Industrial production of meso-Tetratolylporphyrin-Co(II) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification steps, such as column chromatography and recrystallization, are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions: meso-Tetratolylporphyrin-Co(II) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the electronic properties of the cobalt center and the porphyrin ring.
Common Reagents and Conditions:
Oxidation: Oxidative reactions can be carried out using oxidizing agents such as hydrogen peroxide or molecular oxygen. These reactions often lead to the formation of cobalt(III) porphyrin complexes.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or hydrazine. These reactions can convert cobalt(III) porphyrin complexes back to cobalt(II) forms.
Substitution: Substitution reactions can occur at the meso positions or the cobalt center.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of meso-Tetratolylporphyrin-Co(II) can yield cobalt(III) porphyrin complexes, while substitution reactions can introduce new functional groups at the meso positions .
Applications De Recherche Scientifique
meso-Tetratolylporphyrin-Co(II) has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, such as oxidation and hydrogenation.
Biology: The compound is studied for its potential as a biomimetic model for heme proteins.
Medicine: Research is ongoing to explore its potential in photodynamic therapy (PDT) for cancer treatment.
Industry: meso-Tetratolylporphyrin-Co(II) is used in the development of sensors and electronic devices.
Mécanisme D'action
The mechanism by which meso-Tetratolylporphyrin-Co(II) exerts its effects involves the coordination of the cobalt center to various substrates. The cobalt ion can undergo redox reactions, facilitating electron transfer processes. In catalytic applications, the porphyrin ring provides a stable environment for the cobalt center, allowing it to interact with reactants and promote chemical transformations. The specific molecular targets and pathways depend on the application, such as the generation of reactive oxygen species in photodynamic therapy .
Comparaison Avec Des Composés Similaires
meso-Tetraphenylporphyrin-Co(II): Similar to meso-Tetratolylporphyrin-Co(II), but with phenyl groups instead of tolyl groups.
meso-Tetra(4-chlorophenyl)porphyrin-Co(II): Contains chlorophenyl groups, which can influence the compound’s electronic properties and reactivity.
meso-Tetra(4-methoxyphenyl)porphyrin-Co(II): Substituted with methoxy groups, which can enhance solubility and alter electronic properties.
Uniqueness: meso-Tetratolylporphyrin-Co(II) is unique due to the presence of tolyl groups, which can influence its solubility, stability, and reactivity. These properties make it suitable for specific applications where other similar compounds may not perform as effectively .
Propriétés
Formule moléculaire |
C48H36CoN4 |
|---|---|
Poids moléculaire |
727.8 g/mol |
Nom IUPAC |
cobalt(2+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C48H36N4.Co/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;/h5-28H,1-4H3;/q-2;+2 |
Clé InChI |
GAGCYGPTUZOPHZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.[Co+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


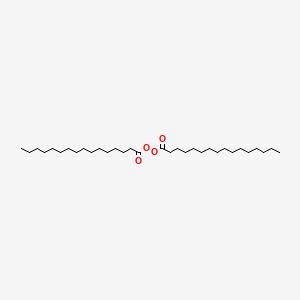
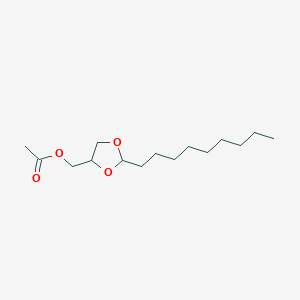
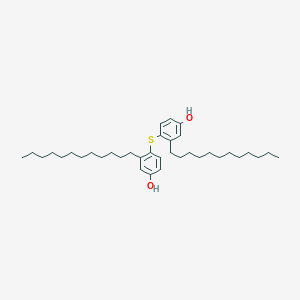
![Tetradecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-](/img/structure/B13782530.png)
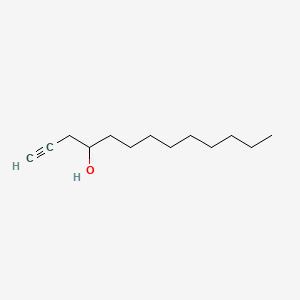

![4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide](/img/structure/B13782540.png)
